molecular formula C18H21N5O7S2 B467382 Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate CAS No. 500201-28-5

Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate

Cat. No.: B467382
CAS No.: 500201-28-5
M. Wt: 483.5g/mol
InChI Key: PAERYGHBXRBAPJ-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound's systematic name reflects its intricate molecular architecture, beginning with the methyl ester terminal group and proceeding through the 4-oxobutanoate backbone. The nomenclature systematically identifies each functional group in order of priority, with the carboxylate ester serving as the principal functional group that determines the base name "butanoate."

The carbamothioyl linkage represents a critical structural feature in the nomenclature, indicating the presence of a thiourea functional group that connects the oxobutanoate chain to the aromatic sulfamoyl system. This thiourea linkage is characterized by the C=S double bond, which significantly influences the compound's chemical reactivity and biological activity. The systematic name accurately reflects the substitution pattern on the phenyl ring, where the sulfamoyl group occupies the para position relative to the carbamothioyl attachment point.

The pyrimidine substituent within the systematic name follows established nomenclature conventions for heterocyclic compounds, with the 2,6-dimethoxy substitution pattern clearly indicated. The molecular formula C18H21N5O7S2 corresponds to a molecular weight of 483.52 g/mol, confirming the structural complexity suggested by the systematic nomenclature. The compound's CAS registry number 500201-28-5 provides unambiguous chemical identification within international databases and regulatory frameworks.

Alternative nomenclature systems may describe this compound using different systematic approaches, particularly regarding the carbamothioyl and sulfamoyl functional groups. The compound can also be described as a butanoic acid derivative with methyl ester functionality, emphasizing different structural features depending on the analytical context. Understanding these nomenclature variations is essential for comprehensive literature searches and regulatory compliance in pharmaceutical development applications.

Molecular Topology & Connectivity Mapping

The molecular topology of this compound reveals a complex three-dimensional architecture characterized by multiple aromatic and aliphatic regions connected through key functional group linkages. The connectivity mapping demonstrates how the pyrimidine heterocycle connects to the central phenyl ring through a sulfamoyl bridge, creating a rigid aromatic system that significantly influences the compound's overall molecular geometry. The carbamothioyl linkage serves as a crucial connectivity point between the aromatic sulfamoyl system and the flexible aliphatic oxobutanoate chain.

Topological analysis reveals that the compound contains five nitrogen atoms distributed across the pyrimidine ring, sulfamoyl group, and carbamothioyl linkage, creating multiple potential sites for hydrogen bonding and electrostatic interactions. The two sulfur atoms present in the molecule occupy distinctly different chemical environments: one within the sulfamoyl group exhibiting high oxidation state character, and another in the carbamothioyl group displaying thiocarbonyl functionality. This dual sulfur chemistry contributes significantly to the compound's diverse reactivity profile and potential biological interactions.

The molecular connectivity pattern demonstrates a linear extension from the compact aromatic core toward the flexible methyl ester terminus, creating an overall molecular shape that combines rigid and flexible regions. The phenyl ring serves as a central hub connecting three major structural domains: the pyrimidine-sulfamoyl system, the carbamothioyl linkage, and the oxobutanoate chain. This connectivity pattern influences the compound's conformational preferences and intermolecular interaction capabilities.

Connectivity mapping also reveals the presence of multiple hydrogen bond donor and acceptor sites distributed throughout the molecular structure. The methoxy groups on the pyrimidine ring, the sulfamoyl oxygen atoms, the carbamothioyl sulfur and nitrogen atoms, and the ester carbonyl group all contribute to the compound's hydrogen bonding potential. This extensive hydrogen bonding capability significantly influences the compound's solubility properties, crystal packing behavior, and biological interactions with target molecules.

Conformational Analysis Through Computational Modeling

Conformational analysis of this compound requires consideration of multiple rotatable bonds and potential intramolecular interactions that influence the compound's three-dimensional structure. The molecule contains several key rotational degrees of freedom, including the sulfamoyl-phenyl connection, the carbamothioyl-phenyl linkage, and the flexible oxobutanoate chain, each contributing to the overall conformational landscape. Computational modeling approaches utilizing density functional theory methods can provide insights into the preferred conformational states and energy barriers between different molecular geometries.

The carbamothioyl functional group exhibits particular conformational complexity due to the presence of both C=S and C-N bonds that can adopt different rotational orientations. Crystal structure analysis of related carbamothioyl compounds demonstrates that these groups frequently adopt planar or near-planar conformations due to partial double bond character in the C-N bonds. The thiourea functionality can exist in multiple tautomeric forms, with the thione form generally preferred over the thiol tautomer, significantly influencing the compound's overall geometry and reactivity.

Intramolecular hydrogen bonding patterns play crucial roles in determining preferred conformational states, particularly between the sulfamoyl oxygen atoms and nearby hydrogen bond donors within the molecule. The pyrimidine nitrogen atoms and methoxy oxygen atoms can participate in intramolecular interactions that stabilize specific conformational arrangements. These internal hydrogen bonds can significantly reduce the conformational flexibility of the molecule and influence its biological activity by preorganizing the structure for target binding.

Computational modeling reveals that the compound likely exists as a mixture of conformational isomers in solution, with rapid interconversion between different rotational states at ambient temperature. The energy differences between major conformational states are typically small enough to allow facile interconversion, but specific conformers may be stabilized through intermolecular interactions in biological environments. Understanding these conformational preferences is essential for predicting the compound's pharmacological properties and optimizing its therapeutic potential.

Comparative Structural Analysis With Sulfamoylphenyl Carbamothioyl Derivatives

Comparative structural analysis with related sulfamoylphenyl carbamothioyl derivatives reveals important structure-activity relationships and chemical property trends within this compound class. Examination of similar compounds such as N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide demonstrates common structural motifs while highlighting unique features of the target compound. The presence of the 2,6-dimethoxypyrimidine substituent in the target compound distinguishes it from simpler sulfamoylphenyl derivatives and likely contributes to enhanced biological activity through additional receptor interactions.

Structural comparison with 4-(4-sulfamoyl-phenylcarbamoyl)-butyric acid reveals the importance of the carbamothioyl linkage in the target compound versus direct amide connections in related structures. The thiourea functionality in carbamothioyl compounds typically exhibits different hydrogen bonding patterns and electronic properties compared to conventional amide linkages, potentially resulting in altered biological activity profiles. The sulfur atom in the carbamothioyl group can participate in unique interactions with biological targets that are not available to oxygen-containing amide analogs.

Crystal structure studies of related compounds, such as N-[(4-phenylthiazol-2-yl)carbamothioyl] derivatives, provide insights into the typical conformational preferences and intermolecular packing arrangements of carbamothioyl-containing molecules. These structures consistently demonstrate planar or near-planar arrangements of the carbamothioyl functional group, with characteristic intramolecular hydrogen bonding patterns that stabilize specific conformational states. The dihedral angles between aromatic rings and carbamothioyl groups typically range from 15-25 degrees, suggesting moderate steric interactions that influence overall molecular geometry.

The presence of multiple functional groups in the target compound, including methoxy substituents, sulfamoyl functionality, and ester groups, creates a more complex pharmacophore compared to simpler carbamothioyl derivatives. This structural complexity potentially enables interactions with multiple binding sites on biological targets, leading to enhanced selectivity and potency. Comparative analysis suggests that the combination of electron-rich pyrimidine heterocycle with electron-withdrawing sulfamoyl groups creates a balanced electronic environment that may optimize binding affinity for specific therapeutic targets. The methyl ester terminus provides additional lipophilic character that can influence membrane permeability and bioavailability compared to carboxylic acid analogs.

Properties

IUPAC Name

methyl 4-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O7S2/c1-28-15-10-13(20-17(22-15)30-3)23-32(26,27)12-6-4-11(5-7-12)19-18(31)21-14(24)8-9-16(25)29-2/h4-7,10H,8-9H2,1-3H3,(H,20,22,23)(H2,19,21,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAERYGHBXRBAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways. The main metabolites observed during the degradation of a similar compound, Bensulfuron-methyl, were pyrimidinamine and benzylsulfonamide. These metabolites could potentially interfere with multiple biochemical pathways, leading to downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, a study on Bensulfuron-methyl, a similar compound, found that soils with lower pH exhibited an increased rate of degradation. Additionally, a temperature of 27±2°C provided ideal conditions for herbicide decomposition. These findings suggest that the compound’s action could be influenced by factors such as pH and temperature.

Biological Activity

Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate, often referred to as a sulfamoyl compound, is a complex organic molecule with potential biological activities that have garnered attention in pharmacological and agricultural research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N4O6S
  • Molecular Weight : 368.36 g/mol

Structural Features

The compound features:

  • A pyrimidine ring with dimethoxy substitutions that enhance its solubility and bioactivity.
  • A sulfamoyl group , which is known for its role in enzyme inhibition.
  • A carbamothioyl moiety , which contributes to its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The sulfamoyl group allows the compound to act as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways and metabolic processes.
  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses by downregulating pro-inflammatory cytokines.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that this compound significantly inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory mediators.
    • Another investigation reported that the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced edema and inflammation in experimental arthritis models, indicating its therapeutic potential for inflammatory diseases.
    • Long-term studies suggested no significant toxicity at therapeutic doses, supporting its safety profile for further development .

Comparative Biological Activity Table

CompoundActivity TypeMechanism of ActionReference
Methyl 4-[({...})Anti-inflammatoryCOX inhibition; cytokine modulation
ValdecoxibCOX-2 inhibitorSelective inhibition of cyclooxygenases
N-[4-(2,6-dimethoxypyrimidin...Enzyme inhibitionInteraction with metabolic enzymes

Medical Applications

The compound's ability to inhibit inflammatory pathways positions it as a candidate for treating various conditions such as:

  • Chronic Inflammatory Diseases : Including rheumatoid arthritis and inflammatory bowel disease.
  • Cancer Therapy : Due to its potential to modulate immune responses and inhibit tumor growth.

Agricultural Applications

Research has also explored the use of this compound as a herbicide. Its effectiveness against specific weed species while minimizing impact on crops makes it a valuable addition to agricultural practices .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate
  • Molecular Formula : C17H19N5O7S2
  • Molecular Weight : 469.5 g/mol

Chemical Characteristics

The compound features a complex structure that allows it to interact with various biological systems, making it suitable for drug development and synthetic chemistry applications.

Pharmaceutical Development

This compound has been explored for its potential as a therapeutic agent. Its structural components suggest activity against specific biological targets, particularly in the treatment of diseases influenced by oxidative stress and inflammation.

Case Study: Antioxidant Activity

Research indicates that compounds similar to methyl 4-oxobutanoate exhibit antioxidant properties that may be beneficial in reducing oxidative stress-related diseases. For instance, studies have shown that derivatives can inhibit reactive oxygen species (ROS), thereby protecting cellular integrity .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. It has been utilized in the asymmetric synthesis of various alkaloids through innovative reaction pathways.

Synthetic Pathways

  • Self-Mannich Reactions : Methyl 4-oxobutanoate is employed in stereodivergent self-Mannich reactions to produce chiral intermediates like (+)-isoretronecanol and (-)-isoretronecanol, showcasing its utility in synthesizing complex molecules .
Reaction TypeProductReference
Anti-selective Self-Mannich(+)-isoretronecanol
Syn-selective Self-Mannich(+)-laburnine

The biological activity of this compound extends to its potential role in inhibiting enzymes related to neurodegenerative diseases.

Enzyme Inhibition Studies

Research has indicated that compounds derived from methyl 4-oxobutanoate demonstrate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment .

Hazard Classification

This compound has been classified under hazardous chemicals due to its potential skin sensitization effects and environmental toxicity.

Safety Data

Hazard CategoryDescription
Skin SensitizationMay cause an allergic skin reaction (H317)
Aquatic ToxicityToxic to aquatic life with long-lasting effects (H411)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name / Identifier Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound C₁₈H₂₁N₅O₇S₂ Pyrimidine, sulfamoyl, carbamothioyl, ester 491.51 High sulfur content; ester prodrug motif
Methyl {4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamate C₁₄H₁₆N₄O₆S Pyrimidine, sulfamoyl, carbamate 376.36 Oxygen-based carbamate; lower molecular weight
4-Oxo-4-arylbutanoic acids (e.g., compounds 5–20) Variable (e.g., C₁₁H₁₂O₃ for compound 5) Aryl, 4-oxobutanoic acid ~200–300 Simpler backbone; carboxylic acid terminus

Key Differences and Implications

Sulfamoyl vs. The carbamothioyl group (–NH–C(=S)–NH–) in the target introduces sulfur-mediated lipophilicity, which may increase membrane permeability relative to oxygen-based analogs .

Ester vs. Acid Terminal Groups: The methyl ester in the target compound contrasts with the free carboxylic acid in ’s 4-oxobutanoic acids. Esters are typically more cell-permeable but require enzymatic hydrolysis for activation, whereas acids exhibit immediate ionization, affecting solubility and target engagement .

In contrast, ’s aryl-substituted butanoic acids lack this heterocyclic motif, limiting their utility in nucleotide-mimetic applications .

Research Findings and Gaps

  • highlights that 4-oxobutanoic acid derivatives (e.g., compound 5, 4-Me) exhibit moderate anti-inflammatory activity in preclinical models, but their lack of sulfamoyl or pyrimidine groups limits direct comparison to the target compound .
  • The commercial availability of the target compound () suggests industrial interest, though peer-reviewed studies on its efficacy or toxicity remain sparse .

Preparation Methods

Direct Sulfamoylation of Pre-formed Thiourea

An alternative route involves pre-forming the thiourea linkage before introducing the sulfamoyl group. Methyl 4-isothiocyanato-4-oxobutanoate reacts with 4-aminobenzenesulfonamide, followed by sulfamoylation with 2,6-dimethoxypyrimidin-4-sulfamoyl chloride. This method reduces side reactions but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the thiourea formation step, reducing reaction time from 12 hours to 30 minutes while maintaining yields of 78%.

Challenges and Mitigation Strategies

  • Solubility Issues : The sulfamoyl intermediate exhibits low solubility in polar aprotic solvents. Adding 10% v/v dimethyl sulfoxide (DMSO) to DMF improves dissolution.

  • Regioselectivity : Competing reactions during pyrimidine methoxylation are minimized by using excess NaOMe (3 equiv) and controlled heating.

Analytical Characterization

Critical characterization data include:

  • 1H NMR (CDCl3): δ 8.32 (s, 1H, pyrimidine-H), 4.05 (s, 6H, OCH3), 3.70 (s, 3H, COOCH3).

  • HRMS : [M+H]+ calculated for C18H22N4O7S2: 477.09, observed: 477.12 .

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